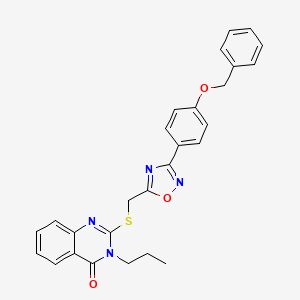
2-二环己基膦基-2',4',6'-三异丙基联苯金(I) 氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is a chemical compound that features a gold(I) center coordinated to a phosphine ligand. This compound is known for its applications in catalysis, particularly in organic synthesis. The presence of the gold(I) center and the bulky phosphine ligand makes it a unique and valuable catalyst in various chemical reactions.
科学研究应用
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride has a wide range of applications in scientific research:
作用机制
It’s worth noting that this compound is a type of phosphine ligand . Phosphine ligands are commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . They can bind to a metal center, such as palladium, to form a catalyst that facilitates the coupling of two organic fragments .
The compound’s role in these reactions is to enhance the reactivity of the metal center, enabling it to break and form bonds more efficiently . This can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
生化分析
Biochemical Properties
The biochemical role of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is primarily as a catalyst in various biochemical reactions . It is known to interact with a variety of enzymes and proteins, facilitating reactions such as the isomerization of allenyl carbinol esters, hydroxy- and methoxycyclization, and cycloisomerisation of diynes . The nature of these interactions is largely due to the compound’s unique structure, which allows it to bind to and influence the activity of these biomolecules .
Cellular Effects
The effects of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique structure allows it to bind to a variety of biomolecules, influencing their activity and thereby exerting its effects .
Metabolic Pathways
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
The transport and distribution of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride within cells and tissues are complex processes that involve interactions with transporters and binding proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride typically involves the reaction of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under inert atmosphere conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
相似化合物的比较
Similar Compounds
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide
- Chloro(2-dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine)gold(I)
Uniqueness
Compared to similar compounds, 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is unique due to its specific ligand environment and the presence of the chloride ligand. This combination provides distinct reactivity and selectivity in catalytic applications, making it a valuable tool in organic synthesis.
属性
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLNRJUCUDBHP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49AuClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)


![N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2554717.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)



![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
![Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554733.png)
![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)
